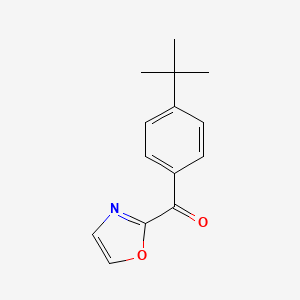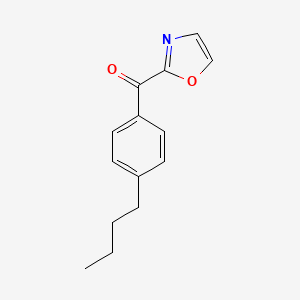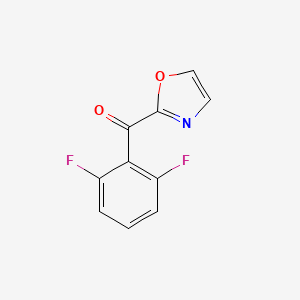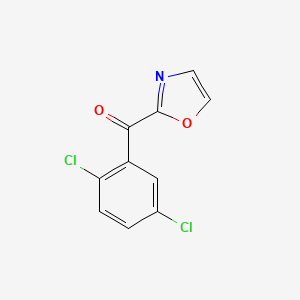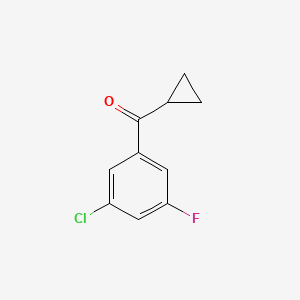
3-Chloro-5-fluorophenyl cyclopropyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-5-fluorophenyl cyclopropyl ketone” is a chemical compound with the CAS Number: 898790-21-1 . It has a molecular weight of 198.62 and its IUPAC name is (3-chloro-5-fluorophenyl) (cyclopropyl)methanone . The compound is a light yellow oil .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-fluorophenyl cyclopropyl ketone” is 1S/C10H8ClFO/c11-8-3-7 (4-9 (12)5-8)10 (13)6-1-2-6/h3-6H,1-2H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “3-Chloro-5-fluorophenyl cyclopropyl ketone” is a light yellow oil . Its molecular weight is 198.62 .Aplicaciones Científicas De Investigación
Heck Reaction with Fluorinated Ketones
The Heck reaction, a significant method in organic synthesis involving palladium-catalyzed coupling, has been performed using fluorinated ketones similar to 3-chloro-5-fluorophenyl cyclopropyl ketone. For instance, a study by Patrick, Agboka, and Gorrell (2008) demonstrated the Heck reaction with 3-fluoro-3-buten-2-one, a compound structurally related to 3-chloro-5-fluorophenyl cyclopropyl ketone (Patrick, Agboka, & Gorrell, 2008).
Synthesis of Isoxazoles and Heterocycles
Cyclopropyl ketones, such as 3-chloro-5-fluorophenyl cyclopropyl ketone, have been utilized as precursors for the synthesis of functionalized isoxazoles and other heterocycles. A study by Singh, Junjappa, and Ila (1999) explored the synthesis of 3-cyclopropyl and 5-cyclopropyl isoxazoles, highlighting the versatility of cyclopropyl ketones in heterocyclic chemistry (Singh, Junjappa, & Ila, 1999).
Photocatalytic Reactions
In a study by Lu, Shen, and Yoon (2011), aryl cyclopropyl ketones were used in a formal [3+2] reaction with olefins under visible light photocatalysis. This research demonstrates the potential of using similar compounds like 3-chloro-5-fluorophenyl cyclopropyl ketone in photocatalytic reactions to generate complex molecular structures (Lu, Shen, & Yoon, 2011).
Synthesis of Functionalized Cyclopropyl Ketones
Functionalized cyclopropyl ketones have been synthesized via various chemical reactions, including photocatalytic and catalytic processes. For instance, Wessig and Mühling (2003) developed a method for synthesizing highly functionalized cyclopropyl ketones, a category that includes compounds like 3-chloro-5-fluorophenyl cyclopropyl ketone (Wessig & Mühling, 2003).
Safety And Hazards
The safety data sheet for a similar compound, “CYCLOPROPYL 3-FLUOROPHENYL KETONE”, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYDWKDFNRXHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642504 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenyl cyclopropyl ketone | |
CAS RN |
898790-21-1 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

